molecular formula C21H29N5O6 B1591264 N-Benzoyl-Gly-His-Leu hydrate CAS No. 207386-83-2

N-Benzoyl-Gly-His-Leu hydrate

Cat. No. B1591264
CAS RN: 207386-83-2
M. Wt: 447.5 g/mol
InChI Key: NWOJMNXIJBZMPK-QJHJCNPRSA-N
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Description

“N-Benzoyl-Gly-His-Leu hydrate” is a leucine derivative and a polypeptide . It functions as an angiotensin-converting enzyme (ACE) substrate .


Molecular Structure Analysis

The molecular formula of “N-Benzoyl-Gly-His-Leu hydrate” is C21H29N5O6 . The molecular weight is 447.5 g/mol . The InChIKey is NWOJMNXIJBZMPK-QJHJCNPRSA-N .

Scientific Research Applications

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Measurement

N-Benzoyl-Gly-His-Leu hydrate is commonly used in the measurement of ACE inhibitory activity. This application is crucial in hypertension research, as ACE inhibitors are a class of medication used to treat high blood pressure and congestive heart failure. The compound has been utilized in various studies involving oyster hydrolysates, semimembranosus muscle samples, and rabbit lung acetone powder to evaluate the ACE inhibitory potential of different substances .

Mechanism of Action

“N-Benzoyl-Gly-His-Leu hydrate” exerts its function as an ACE substrate . ACE, or angiotensin-converting enzyme, is a central component of the renin-angiotensin system (RAS), which controls blood pressure by regulating the volume of fluids in the body.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOJMNXIJBZMPK-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584985
Record name N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-Gly-His-Leu hydrate

CAS RN

207386-83-2
Record name N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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